![molecular formula C16H20N4O2 B6445566 4-methoxy-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine CAS No. 2640963-31-9](/img/structure/B6445566.png)
4-methoxy-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine
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Description
Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance . The incorporation of this heterocycle into biologically active compounds can be accomplished through a Mannich reaction . Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Synthesis Analysis
The novel compound 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is obtained in good yield via a three-step protocol . The product’s structure is assigned by HRMS, IR, 1H and 13C NMR experiments .Molecular Structure Analysis
The molecular structure of similar compounds has been assigned by HRMS, IR, 1H and 13C NMR experiments .Chemical Reactions Analysis
The title compound 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is obtained via a four-step protocol .Mechanism of Action
Target of Action
The primary targets of 4-methoxy-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine appear to be the serotonergic 5-HT1A and 5-HT2A/C receptors . These receptors play a crucial role in the central nervous system, influencing mood, anxiety, and cognition .
Mode of Action
The compound interacts with its targets, the 5-HT1A and 5-HT2A/C receptors, leading to their activation . This activation is believed to mediate the compound’s antidepressant-like effects .
Biochemical Pathways
The activation of the 5-HT1A and 5-HT2A/C receptors triggers a series of biochemical reactions that ultimately lead to the observed antidepressant-like effects
Pharmacokinetics
Similar compounds have been shown to exhibit good absorption, distribution, metabolism, and excretion (adme) properties . These properties can significantly impact the bioavailability of the compound, influencing its therapeutic efficacy.
Result of Action
The activation of the 5-HT1A and 5-HT2A/C receptors by 4-methoxy-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine results in antidepressant-like effects . These effects are comparable to those of venlafaxine, a commonly used antidepressant .
Future Directions
properties
IUPAC Name |
4-methoxy-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-21-14-6-4-3-5-13(14)19-7-9-20(10-8-19)15-11-16(22-2)18-12-17-15/h3-6,11-12H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJDSSADYZPVII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=CC(=NC=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine |
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